molecular formula C12H12O3 B15169311 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde CAS No. 918639-45-9

2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde

Cat. No.: B15169311
CAS No.: 918639-45-9
M. Wt: 204.22 g/mol
InChI Key: OCJOUESZDWTZOX-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O3 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a penta-1,3-dien-1-yl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzaldehyde derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 2 and 4 positions can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Alkylation: The penta-1,3-dien-1-yl group is introduced through an alkylation reaction, often using a suitable alkyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo substitution reactions, such as esterification or etherification, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides for esterification, alkyl halides for etherification.

Major Products

    Oxidation: 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzoic acid.

    Reduction: 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzyl alcohol.

    Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups and the aldehyde moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde: Lacks the penta-1,3-dien-1-yl group, making it less complex.

    6-Hydroxy-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of hydroxyl groups, altering its reactivity and properties.

    2,4-Dihydroxy-6-methylbenzaldehyde: Has a methyl group instead of the penta-1,3-dien-1-yl group, affecting its chemical behavior.

Uniqueness

2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde is unique due to the presence of the penta-1,3-dien-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions and reactivity compared to other similar compounds.

Properties

CAS No.

918639-45-9

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2,4-dihydroxy-6-penta-1,3-dienylbenzaldehyde

InChI

InChI=1S/C12H12O3/c1-2-3-4-5-9-6-10(14)7-12(15)11(9)8-13/h2-8,14-15H,1H3

InChI Key

OCJOUESZDWTZOX-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC1=C(C(=CC(=C1)O)O)C=O

Origin of Product

United States

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